Ethyl3-(4-chlorophenyl)-2-cyanopent-2-enoate

Description

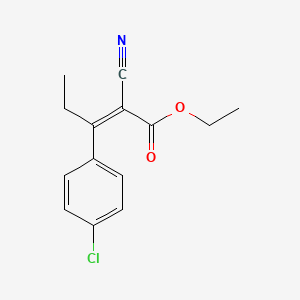

Ethyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate is a substituted acrylate derivative characterized by a 4-chlorophenyl group at the β-position, a cyano group at the α-position, and an ethyl ester moiety. This compound is synthesized via reactions involving acetylacetic acid ethyl ester salts and substituted aryl halides or hydroxylamine derivatives, as demonstrated in studies of structurally similar compounds . Its Z- and E-isomeric forms are distinguished by the stereochemistry of the double bond, which influences molecular conformation and reactivity .

Properties

Molecular Formula |

C14H14ClNO2 |

|---|---|

Molecular Weight |

263.72 g/mol |

IUPAC Name |

ethyl (Z)-3-(4-chlorophenyl)-2-cyanopent-2-enoate |

InChI |

InChI=1S/C14H14ClNO2/c1-3-12(10-5-7-11(15)8-6-10)13(9-16)14(17)18-4-2/h5-8H,3-4H2,1-2H3/b13-12- |

InChI Key |

PJCFONLQVIKGAD-SEYXRHQNSA-N |

Isomeric SMILES |

CC/C(=C(\C#N)/C(=O)OCC)/C1=CC=C(C=C1)Cl |

Canonical SMILES |

CCC(=C(C#N)C(=O)OCC)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation Using L-Proline Catalyst and Microwave Irradiation

- Reactants: 4-Chlorobenzaldehyde and Ethyl cyanoacetate

- Catalyst: L-Proline (an organocatalyst)

- Method: Microwave-assisted Knoevenagel condensation

- Reaction Time: Approximately 2 minutes (0.0333 h)

- Yield: Reported as 100% under optimized conditions

- Solvent: Typically solvent-free or minimal solvent under microwave conditions

- Reference: Oskooie et al., Journal of Chemical Research, 2006

This method benefits from rapid reaction times and high yields due to microwave irradiation enhancing the catalytic activity of L-proline, promoting efficient carbon-carbon bond formation.

Base-Catalyzed Knoevenagel Condensation in Ethanol

- Reactants: 4-Chlorobenzaldehyde and Ethyl cyanoacetate

- Catalyst/Base: Sodium ethoxide or triethylamine

- Solvent: Ethanol or ethanol/water mixture

- Reaction Conditions: Reflux for several hours (typically 4-6 h)

- Workup: Extraction with organic solvents, washing, drying, and purification by column chromatography

- Yield: Typically 60-80%

- Reference: General synthetic protocols for α-cyanoacrylates and related esters

This classical approach relies on the formation of an enolate from ethyl cyanoacetate, which attacks the aldehyde carbonyl, followed by elimination to form the α,β-unsaturated nitrile ester.

Synthesis via Ethyl 2-Cyanopent-4-enoate Intermediate

- Step 1: Preparation of Ethyl 2-cyanopent-4-enoate by alkylation of ethyl cyanoacetate with allyl bromide in the presence of sodium hydride in THF at 0 °C.

- Step 2: Subsequent Knoevenagel condensation with 4-chlorobenzaldehyde to introduce the 4-chlorophenyl substituent.

- Reaction Time: Alkylation approx. 5 h; condensation times vary

- Yield: Alkylation step ~69%

- Purification: Column chromatography on silica gel with hexane/ethyl acetate gradients

- Reference: Edjoc MSc thesis, University of Toronto, 2021

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-(4-chlorophenyl)-2-cyanopentanoic acid.

Reduction: Formation of ethyl 3-(4-chlorophenyl)-2-aminopent-2-enoate.

Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative that can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

The compound’s structural analogs vary in substituents, stereochemistry, and electronic profiles. Key comparisons include:

Table 1: Structural Comparison of Ethyl 3-(4-Chlorophenyl)-2-cyanoprop-2-enoate and Analogs

*Estimated values based on substituent contributions.

Key Observations :

- Substituent Effects : The 4-chlorophenyl group enhances electrophilicity and stability compared to methyl or methoxy analogs, influencing reactivity in nucleophilic additions . Fluorine substitution () reduces LogP due to increased polarity, whereas chlorine increases lipophilicity .

- Stereochemistry: The Z-configuration in Ethyl (2Z)-3-(4-chlorophenyl)-2-cyanoacrylate () creates steric hindrance, altering crystal packing and hydrogen bonding compared to E-isomers .

- Electronic Profiles : Density Functional Theory (DFT) studies on similar 4-chlorophenyl derivatives reveal reduced HOMO-LUMO gaps, enhancing charge-transfer interactions in biological systems .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical and Pharmacokinetic Data

Insights :

- Thiophene derivatives () exhibit increased complexity and hydrogen bonding capacity, suggesting diverse interaction mechanisms.

Biological Activity

Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate is an organic compound classified as a cyanoester, characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a pent-2-enoate backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate is . Its structure facilitates various chemical reactions and interactions with biological systems. The cyano group is particularly notable for its electrophilic nature, allowing it to engage with nucleophilic sites in biological molecules, which can lead to significant biological effects.

Research indicates that the biological activity of ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate may involve:

- Enzyme Inhibition : The cyano group can interact with enzymes, potentially inhibiting their activity. This inhibition could disrupt metabolic pathways, leading to antimicrobial or anticancer effects.

- Cellular Process Disruption : The hydrolysis of the ester group may release active carboxylic acid derivatives that further interact with biological targets, enhancing its pharmacological profile.

Antimicrobial Properties

Studies have shown that ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate exhibits antimicrobial properties against various bacterial strains. The mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. It is believed that the interaction of the cyano group with cellular components can lead to apoptosis in cancer cells by disrupting critical signaling pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-(4-fluorophenyl)-2-cyanopent-2-enoate | C14H14FNO2 | Contains a fluorine atom, potentially altering biological activity. |

| Ethyl 3-(phenyl)-2-cyanopent-2-enoate | C13H13NO2 | Lacks halogen substitution; may exhibit different reactivity patterns. |

| Ethyl 3-(4-bromophenyl)-2-cyanopent-2-enoate | C14H14BrNO2 | Features bromine instead of chlorine, affecting solubility and reactivity. |

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted on various derivatives of cyanoesters, including ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate, demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The results indicated that structural modifications could enhance efficacy against specific bacterial strains .

- Anticancer Research : In vitro studies have shown that compounds similar to ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate induce apoptosis in certain cancer cell lines. The mechanism was attributed to the disruption of mitochondrial function and activation of caspase pathways .

- Enzyme Inhibition Studies : Preliminary data suggest that this compound can inhibit acetylcholinesterase activity, which is crucial for neurotransmission. This property highlights its potential as a therapeutic agent in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.